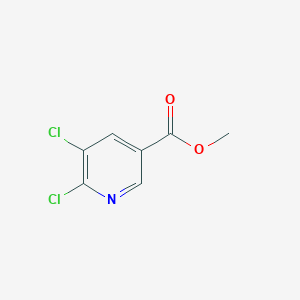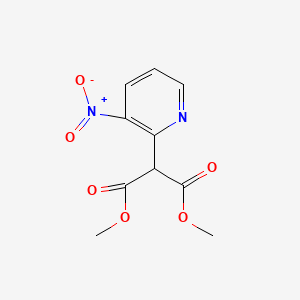![molecular formula C14H10N2O B1362413 3-フェニルイミダゾ[1,5-a]ピリジン-1-カルバルデヒド CAS No. 446830-54-2](/img/structure/B1362413.png)
3-フェニルイミダゾ[1,5-a]ピリジン-1-カルバルデヒド
説明
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a type of heterocyclic aldehyde . It has the empirical formula C14H10N2O and a molecular weight of 222.24 . This compound is used as a building block for organic synthesis.
Molecular Structure Analysis
The molecular structure of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde can be represented by the SMILES string O=CC1=C2C=CC=CN2C(C3=CC=CC=C3)=N1 . The InChI key is JWNWWOLANIRMII-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a solid compound . It has an empirical formula of C14H10N2O and a molecular weight of 222.24 .科学的研究の応用
光電子デバイス
3-フェニルイミダゾ[1,5-a]ピリジン-1-カルバルデヒド: 誘導体は発光特性で知られており、光電子デバイスでの使用に適しています 。これらの化合物は、発光ダイオード(LED)、太陽電池、および特定の光学特性を持つ材料を必要とするその他のデバイスの開発に利用できます。
センサー
これらの誘導体の独自の化学構造により、それらを化学センサーの敏感な要素として使用できます 。それらは高い反応性と選択性のため、さまざまな物質を検出でき、環境モニタリングや工業プロセス制御に役立ちます。
抗がん剤
最近の研究では、イミダゾ[1,5-a]ピリジン骨格は、特に抗がん剤として、医薬品分野で可能性があることが示されています 。生物学的標的と相互作用する能力を利用して、特定の種類のがんに対する有効性が向上した新しい薬剤を開発できます。
共焦点顕微鏡とイメージング
共焦点顕微鏡とイメージングの発光体として、これらの化合物は、生物学的サンプルの可視化を強化するために使用できます 。それらの発光特性により、より鮮明な画像が得られ、ライフサイエンスにおける正確な診断と研究に不可欠です。
フォトルミネッセンス材料
これらの化合物の高いフォトルミネッセンス量子収率と大きなストークスシフトにより、それらはフォトルミネッセンス材料を作成するための優れた候補となります 。これらの材料は、明るい安定した発光を必要とする視覚ディスプレイやその他の技術を作成する際に応用されています。
有機合成
3-フェニルイミダゾ[1,5-a]ピリジン-1-カルバルデヒドの誘導体は、有機合成の中間体として役立つことができます 。それらの反応性により、複雑な分子を構築でき、医薬品やポリマーを含むさまざまな有機化合物の合成に使用できます。
作用機序
Target of Action
This compound belongs to a class of aromatic heterocycles that have shown potential in several research areas .
Mode of Action
It’s known that the compound has unique chemical structure and versatility, which may contribute to its interaction with its targets .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives, to which this compound belongs, have been noted for their versatility and potential in various research areas .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
生化学分析
Biochemical Properties
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper (II) salts, which exhibit high catalytic activity in the oxidation of catechols to o-quinones . This interaction highlights its potential as a catalyst in biochemical processes.
Cellular Effects
The effects of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can disrupt the composition of intestinal bacteria and affect lipid metabolism . This disruption can lead to significant changes in cellular functions and overall metabolism.
Molecular Mechanism
At the molecular level, 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with copper (II) salts results in the formation of complexes that catalyze the oxidation of catechols . This catalytic activity is crucial for various biochemical processes, including the biosynthesis of melanin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the catalytic activity of its complexes with copper (II) salts remains stable over time, making it a reliable catalyst for prolonged biochemical reactions .
Dosage Effects in Animal Models
The effects of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde vary with different dosages in animal models. At lower doses, it exhibits beneficial catalytic activity, while at higher doses, it may cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for its use in biochemical research .
Metabolic Pathways
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with copper (II) salts influences the oxidation of catechols, a key step in various metabolic pathways .
Transport and Distribution
The transport and distribution of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity. Understanding these transport mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes, including enzyme catalysis and gene expression regulation .
特性
IUPAC Name |
3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNWWOLANIRMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383131 | |
| Record name | 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-54-2 | |
| Record name | 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)



![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)
